molecular formula C10H13N3O2 B1370999 2-[(3-aminophenyl)formamido]-N-methylacetamide CAS No. 1096890-80-0

2-[(3-aminophenyl)formamido]-N-methylacetamide

Cat. No.: B1370999
CAS No.: 1096890-80-0
M. Wt: 207.23 g/mol
InChI Key: NDFRECYDZQFIAD-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-amino-N-[2-(methylamino)-2-oxoethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-12-9(14)6-13-10(15)7-3-2-4-8(11)5-7/h2-5H,6,11H2,1H3,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFRECYDZQFIAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CNC(=O)C1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-aminophenyl)formamido]-N-methylacetamide typically involves the reaction of 3-nitrobenzoyl chloride with N-methylacetamide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reduced using a suitable reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere to yield the desired product .

Industrial Production Methods

Industrial production of 2-[(3-aminophenyl)formamido]-N-methylacetamide may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(3-aminophenyl)formamido]-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3-aminophenyl)formamido]-N-methylacetamide has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-[(3-aminophenyl)formamido]-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-[(3-Aminophenyl)formamido]-N-methylacetamide -NH₂ (meta) C₁₀H₁₃N₃O₂ 207.23 Hydrogen bonding via -NH₂; potential drug intermediate
2-Chloro-N-(3-methylphenyl)acetamide -Cl (para), -CH₃ (meta) C₉H₁₀ClNO 183.63 Anti conformation in crystal structure; hydrogen bonding via N–H⋯O
N-(3-Nitrophenyl)acetamide -NO₂ (meta) C₈H₈N₂O₃ 180.16 Electron-withdrawing -NO₂ reduces solubility; used in heterocyclic synthesis
2-[(3-Acetamidophenyl)amino]-N-methylacetamide -NHCOCH₃ (meta) C₁₁H₁₅N₃O₂ 221.26 Acetamido group enhances lipophilicity
N-(3-Acetyl-2-thienyl)-2-bromoacetamide Thienyl, -Br C₈H₇BrN₂O₂S 275.12 Heterocyclic thiophene ring; spectroscopic utility
Key Observations:
  • Electron-Donating vs. Withdrawing Groups: The -NH₂ group in the target compound enhances hydrogen bonding and solubility in polar solvents compared to nitro (-NO₂) or chloro (-Cl) substituents, which reduce solubility .
  • Conformational Differences : In 2-chloro-N-(3-methylphenyl)acetamide, the N–H bond adopts an anti conformation relative to the meta-methyl group, whereas nitro analogs show syn preferences .
  • Heterocyclic Analogs : Thiophene-based amides () exhibit distinct spectroscopic profiles (e.g., ¹H NMR shifts) due to sulfur's electronegativity and ring aromaticity .

Crystallographic and Spectroscopic Properties

  • Hydrogen Bonding : The target compound's -NH₂ group likely forms intermolecular N–H⋯O bonds, similar to 2-chloro-N-(3-methylphenyl)acetamide, which exhibits dual hydrogen bonds along the a-axis in its crystal lattice .
  • Spectroscopic Signatures: IR: N–H stretches (~3300 cm⁻¹) and amide C=O (~1650 cm⁻¹) are characteristic. Thiophene-based analogs show additional C–S stretches (~700 cm⁻¹) . NMR: The meta-aminophenyl group in the target compound would show distinct aromatic proton shifts (δ 6.5–7.0 ppm) compared to nitro-substituted analogs (δ 7.5–8.5 ppm for -NO₂) .

Commercial Availability and Regulatory Status

  • Target Compound : Listed as discontinued in but available through specialized suppliers (e.g., American Elements) as of 2024–2025 .
  • Analogs : Widely available with diverse substituents (e.g., nitro, chloro, methyl), reflecting their utility in research and industrial applications .

Biological Activity

2-[(3-Aminophenyl)formamido]-N-methylacetamide, also known by its CAS number 1096890-80-0, is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-[(3-aminophenyl)formamido]-N-methylacetamide can be represented as follows:

C10H12N4O\text{C}_{10}\text{H}_{12}\text{N}_{4}\text{O}

This compound features an amide functional group, which is significant for its interaction with biological targets.

The biological activity of 2-[(3-aminophenyl)formamido]-N-methylacetamide primarily involves its interaction with specific enzymes and proteins. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways crucial for cellular function. For instance, it has been shown to interact with cytochrome P450 enzymes, which play a vital role in drug metabolism and detoxification processes.
  • Gene Expression Modulation : By influencing transcription factors and epigenetic regulators, this compound can alter gene expression patterns associated with cell growth, differentiation, and apoptosis .

Antimicrobial Activity

Research indicates that 2-[(3-aminophenyl)formamido]-N-methylacetamide exhibits antimicrobial properties. In high-throughput screening assays, it has demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. These findings suggest potential applications in treating bacterial infections .

Anticancer Properties

The compound has shown promise in cancer research. It appears to induce apoptosis in cancer cells and inhibit cell cycle progression. This is particularly relevant in the context of tumors where the MYC oncogene is overexpressed, as the compound's action on transcriptional regulation may downregulate MYC expression.

Case Studies

Several studies have explored the effects of 2-[(3-aminophenyl)formamido]-N-methylacetamide in different biological contexts:

  • Study on Cancer Cell Lines : In vitro studies using various cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability, with IC50 values indicating its potency against specific cancer types.
  • Animal Models : In vivo studies demonstrated that administration of the compound resulted in tumor regression in mouse models of cancer. The observed effects were dose-dependent, highlighting the importance of dosage in therapeutic efficacy .

Research Findings

The following table summarizes key research findings related to the biological activity of 2-[(3-aminophenyl)formamido]-N-methylacetamide:

Study FocusFindingsReference
Antimicrobial ActivityEffective against Mycobacterium tuberculosis
Anticancer ActivityInduces apoptosis in cancer cells
Enzyme InteractionInhibits cytochrome P450 enzymes
Gene Expression ModulationAlters MYC expression levels

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